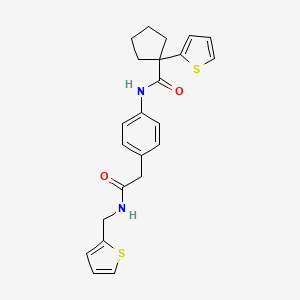
6-fluoro-1-(3-methoxybenzyl)-3-tosylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-1-(3-methoxybenzyl)-3-tosylquinolin-4(1H)-one is a synthetic compound that belongs to the quinoline class of molecules. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Antimycobacterial Activity
6-Fluoro-1-(3-methoxybenzyl)-3-tosylquinolin-4(1H)-one and its derivatives have shown promising antimycobacterial activity. For example, a study reported the synthesis of similar compounds which demonstrated significant activity against Mycobacterium tuberculosis, including multi-drug resistant strains (Senthilkumar et al., 2008). This highlights the potential of such compounds in the treatment of tuberculosis.
Fluorescence Properties for Biomedical Analysis
These compounds have unique fluorescence properties that are valuable in biomedical analysis. For instance, one study identified a compound with strong fluorescence in a wide pH range, which is stable against light and heat, making it suitable as a fluorescent labeling reagent in various biomedical applications (Hirano et al., 2004).
Antifungal Activity
Certain derivatives of 6-fluoro-1-(3-methoxybenzyl)-3-tosylquinolin-4(1H)-one exhibit notable antifungal activities. A study synthesized and tested such compounds, finding them effective against a range of fungi (Xu et al., 2007). This indicates potential applications in developing antifungal agents.
Development of Antitumor Agents
Research into these compounds has also extended to the development of antitumor agents. A study synthesized novel derivatives and evaluated them for cytotoxic activity against tumor cell lines, finding significant inhibitory activity (Chou et al., 2010). This suggests the potential of these compounds in cancer therapy.
Crystal Engineering and Structural Studies
The structural features of these compounds, particularly involving fluorine, are of interest in crystal engineering. Studies have examined their packing features and intermolecular interactions, providing insights that are important in the design of new materials (Choudhury et al., 2006).
Synthesis and Drug Discovery
Efficient synthesis of these compounds is critical for their application in drug discovery. Studies have developed improved synthetic routes, contributing to quicker supply and potentially facilitating their use in medicinal chemistry (Nishimura et al., 2016).
Propiedades
IUPAC Name |
6-fluoro-1-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4S/c1-16-6-9-20(10-7-16)31(28,29)23-15-26(14-17-4-3-5-19(12-17)30-2)22-11-8-18(25)13-21(22)24(23)27/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMMAEOJIDKJSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

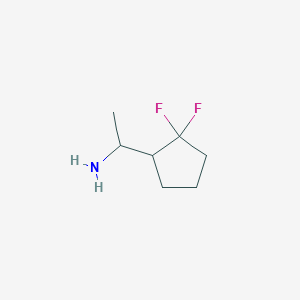
![(E)-3-[2,5-Dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-2-[(3S)-3-hydroxypyrrolidine-1-carbonyl]prop-2-enenitrile](/img/structure/B3003624.png)
![1-(4-methoxyphenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3003625.png)
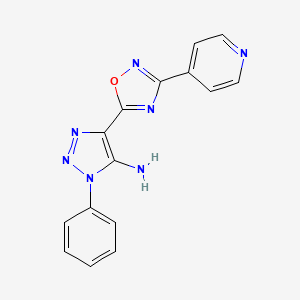
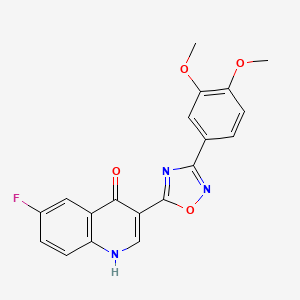

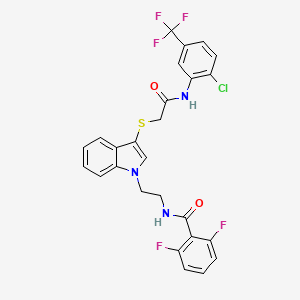
![9-(3-chloro-2-methylphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3003635.png)
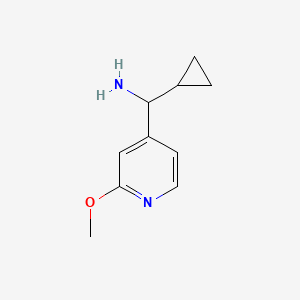

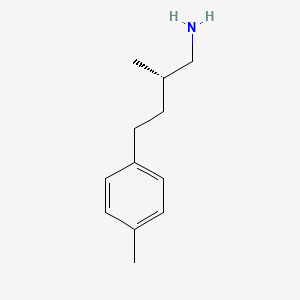
![N,N-dimethyl-4-{[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}benzenesulfonamide](/img/structure/B3003641.png)
![ethyl 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxylate](/img/structure/B3003642.png)
